P2X3/P2X2/3 Antagonist Potency: Head-to-Head Comparison with Gefapixant
ABT-202 (as the active metabolite A-317491) demonstrates potent, non-nucleotide antagonism of human P2X3 and P2X2/3 receptors with Ki values of 22 nM and 9 nM, respectively [1]. In a cross-study comparison, this potency is comparable to the clinically developed P2X3 antagonist Gefapixant, which exhibits an IC50 of approximately 30 nM at recombinant hP2X3 homotrimers . This establishes ABT-202 as a potent research tool for the P2X3 pathway.
| Evidence Dimension | Binding Affinity (Ki/IC50) at human P2X3 Receptor |
|---|---|
| Target Compound Data | Ki = 22 nM (hP2X3); Ki = 9 nM (hP2X2/3) |
| Comparator Or Baseline | Gefapixant (MK-7264): IC50 ≈ 30 nM (hP2X3) |
| Quantified Difference | Comparable high potency (nanomolar range) |
| Conditions | Recombinant human P2X3 and P2X2/3 receptor-mediated calcium flux assays |
Why This Matters
This quantifies the compound's high affinity for a key non-opioid analgesic target, justifying its procurement over less potent or uncharacterized P2X3 ligands for pathway interrogation.
- [1] Jarvis MF, Burgard EC, McGaraughty S, et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proc Natl Acad Sci U S A. 2002 Dec 13;99(26):17179-84. PMID: 12482951; PMCID: PMC139289. View Source
